(2E)-2-(phenylsulfonyl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enenitrile
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Overview
Description
(2E)-2-(BENZENESULFONYL)-3-[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(BENZENESULFONYL)-3-[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the benzenesulfonyl and thiophene groups. Common reagents used in these reactions include sulfonyl chlorides, thiophenes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(BENZENESULFONYL)-3-[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2E)-2-(BENZENESULFONYL)-3-[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(BENZENESULFONYL)-3-[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE: Unique due to its specific combination of functional groups and aromatic rings.
Other Sulfonyl-Substituted Pyrazoles: Share similar structural features but may differ in their biological activities and applications.
Thiophene-Containing Compounds: Known for their electronic properties and used in materials science.
Uniqueness
The uniqueness of (2E)-2-(BENZENESULFONYL)-3-[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H15N3O2S2 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enenitrile |
InChI |
InChI=1S/C22H15N3O2S2/c23-15-20(29(26,27)19-10-5-2-6-11-19)14-17-16-25(18-8-3-1-4-9-18)24-22(17)21-12-7-13-28-21/h1-14,16H/b20-14+ |
InChI Key |
RQDYIHKAOXQJMJ-XSFVSMFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=C(C#N)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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